EG00229 -

EG00229

Catalog Number: EVT-253545
CAS Number:
Molecular Formula: C19H20F3N7O7S3
Molecular Weight: 611.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid, more commonly known as EG00229, is a small molecule that acts as a potent antagonist of Neuropilin 1 (NRP1) []. NRP1 is a transmembrane receptor protein that plays a role in various biological processes, including angiogenesis (the formation of new blood vessels), axon guidance, and immune modulation [, ]. EG00229 binds selectively to NRP1, blocking its interaction with ligands like vascular endothelial growth factor A (VEGF-A) [, ]. This inhibitory action on NRP1 makes EG00229 a valuable tool in scientific research, particularly in the fields of cancer biology, immunology, and virology [, , ].

Future Directions
  • Compound Description: VEGF-A is a key signaling protein involved in both angiogenesis (the formation of new blood vessels) and vasculogenesis (the formation of blood vessels during embryonic development). It exerts its biological effects by binding to and activating its receptors, primarily VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1). [, ]
  • Relevance: VEGF-A is a key ligand for Neuropilin 1 (NRP1), the target of EG00229. EG00229 was specifically designed to inhibit the interaction between VEGF-A and NRP1. [] The binding site for both VEGF-A and EG00229 is located within the b1 domain of NRP1. [] Studies have shown that EG00229 effectively inhibits VEGF-A binding to NRP1 and subsequently attenuates VEGF-A-induced VEGFR2 phosphorylation in endothelial cells. [] This suggests that EG00229 exerts its anti-angiogenic effects by disrupting the VEGF-A/NRP1 signaling axis.
  • Compound Description: sFlt-1 is a soluble splice variant of VEGFR-1. It acts as an anti-angiogenic factor by binding to and sequestering VEGF-A, thereby preventing its interaction with cell surface receptors like VEGFR2. []
  • Relevance: Research suggests that VEGF receptor signaling might play a role in regulating sFlt-1 production in endothelial cells. While not directly interacting with EG00229, the study observed that treatment with EG00229 led to a reduction in sFlt-1 V2 mRNA expression. [] This implies a potential indirect influence of EG00229 on sFlt-1 production, potentially through modulation of VEGFR signaling.

Vatalanib (Vat)

  • Compound Description: Vatalanib is a potent, orally available, small-molecule receptor tyrosine kinase inhibitor with activity against VEGFR1, VEGFR2, and other kinases, including c-Kit and PDGFR. []
  • Relevance: Vatalanib serves as a valuable tool to study the role of VEGFR signaling in various biological processes. Compared to EG00229, which specifically targets NRP1, Vatalanib displays a broader inhibitory profile against both VEGFR1 and VEGFR2. [] Studies comparing the effects of Vatalanib and EG00229 on sFlt-1 production revealed that both compounds could reduce sFlt-1 levels, although Vatalanib showed a stronger effect. [] This difference in efficacy might be attributed to Vatalanib's broader inhibition of VEGFR signaling compared to the more targeted action of EG00229.

VEGFR2 Kinase Inhibitor (V2KI)

  • Relevance: Similar to Vatalanib, V2KI serves as a comparative agent to investigate the specific roles of different VEGFRs in biological processes. While EG00229 targets the VEGF-A/NRP1 interaction, V2KI directly inhibits VEGFR2 kinase activity. [] Comparing their effects on sFlt-1 production, both V2KI and EG00229 showed a trend towards reducing sFlt-1 levels, although neither reached statistical significance. [] These findings suggest that while both compounds modulate the VEGF signaling pathway, they might influence sFlt-1 production through distinct mechanisms.

Transforming Growth Factor Beta (TGFβ)

  • Compound Description: TGFβ is a multifunctional cytokine involved in various cellular processes, including cell growth, differentiation, and immune regulation. In the context of cancer, TGFβ can act as a tumor suppressor in early stages but promote tumor progression and metastasis in later stages. [, ]
  • Relevance: Research has demonstrated a link between NRP1, the target of EG00229, and TGFβ signaling. Specifically, EG00229 was found to reverse the anti-inflammatory M2 phenotype shift induced by tuftsin, a natural immunomodulating peptide that binds to NRP1. [] This effect of EG00229 was similar to the disruption of the M2 shift observed when TGFβ signaling was blocked via TβR1. [] Further supporting this connection, EG00229 was shown to block a glioma-conditioned medium-induced increase in TGFβ production in regulatory T cells. [] These findings strongly suggest that EG00229 might exert its effects, at least partially, through modulation of the TGFβ signaling pathway.
Overview

EG00229 is a small molecule inhibitor specifically designed to target neuropilin-1, a receptor that plays a critical role in various biological processes, including angiogenesis and tumor progression. This compound represents a significant advancement in the development of therapeutic agents aimed at inhibiting the vascular endothelial growth factor A signaling pathway, particularly through its interaction with neuropilin-1. The molecular design of EG00229 was informed by structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which elucidated the binding interactions between the ligand and the receptor.

Source

EG00229 was developed as part of research focused on creating specific inhibitors for neuropilin-1. The compound has been characterized in various studies, demonstrating its efficacy in inhibiting VEGF-A binding to neuropilin-1 and subsequently reducing endothelial cell migration and tumor cell proliferation. The initial synthesis and characterization were reported in a study examining small molecule inhibitors of the VEGF-A receptor neuropilin-1 .

Classification

EG00229 is classified as a small molecule inhibitor with an emphasis on its role as an antagonist of neuropilin-1. Its chemical structure allows it to interact specifically with the binding sites of neuropilin-1, making it a potential candidate for therapeutic applications in oncology and other areas where modulation of angiogenesis is required.

Synthesis Analysis

Methods

The synthesis of EG00229 involved several key steps, primarily based on structure-activity relationship studies that guided the design of the compound to effectively bind to neuropilin-1. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for interaction with neuropilin-1.
  2. Reactions: Various organic reactions such as coupling reactions, protection-deprotection steps, and functional group modifications are employed to construct the final compound.
  3. Purification: After synthesis, EG00229 is purified using techniques like high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary but are guided by established organic synthesis protocols.

Molecular Structure Analysis

Structure

EG00229 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with neuropilin-1. The key components include:

  • Arginine Moiety: This is crucial for binding to the receptor's C-end rule pocket.
  • Benzothiadiazole Ring: This component enhances hydrophobic interactions within the binding site.

Data

The molecular formula for EG00229 is C13_{13}H12_{12}N4_{4}O2_{2}S, and its molecular weight is approximately 288.33 g/mol. Structural data derived from X-ray crystallography (PDB code: 3I97) reveals detailed interactions between EG00229 and specific residues within neuropilin-1 .

Chemical Reactions Analysis

Reactions

EG00229 primarily functions by inhibiting the binding of VEGF-A to neuropilin-1, which subsequently affects downstream signaling pathways involved in angiogenesis and tumor cell migration. Key reactions include:

  • Inhibition of VEGF-A Binding: EG00229 effectively competes with VEGF-A for binding to neuropilin-1's b1 domain.
  • Reduction of Receptor Phosphorylation: The compound has been shown to attenuate phosphorylation events associated with vascular endothelial growth factor receptor 2 signaling pathways.

Technical details about these reactions can be observed through in vitro assays that measure binding affinities and cellular responses .

Mechanism of Action

Process

The mechanism by which EG00229 exerts its effects involves several steps:

  1. Binding: The compound binds to the C-end rule pocket of neuropilin-1, preventing VEGF-A from interacting with the receptor.
  2. Signal Disruption: This inhibition disrupts downstream signaling pathways that promote endothelial cell migration and proliferation.
  3. Enhanced Cytotoxicity: When combined with cytotoxic agents like paclitaxel or 5-fluorouracil, EG00229 enhances their effectiveness against certain cancer cell lines .

Data

The inhibitory concentration (IC50) values for EG00229 have been reported at approximately 3 μM against purified neuropilin-1 b1 domain interactions .

Physical and Chemical Properties Analysis

Physical Properties

EG00229 is typically presented as a solid at room temperature, with solubility varying based on solvent conditions used during experiments. Its melting point and other physical characteristics are usually determined through standard techniques such as differential scanning calorimetry.

Chemical Properties

The chemical properties include:

  • Stability: EG00229 exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It shows specific reactivity towards amino acid side chains within the binding site of neuropilin-1, facilitating its antagonistic action.

Relevant analyses often involve spectroscopic methods (e.g., NMR, UV-Vis) to confirm structural integrity post-synthesis .

Applications

EG00229 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As an inhibitor of tumor-associated angiogenesis, it may be used in combination therapies for various cancers.
  • Neurovascular Research: Its ability to modulate vascular permeability makes it relevant in studies involving neurological conditions where blood-brain barrier integrity is compromised.
  • Drug Development: EG00229 serves as a prototype for designing new inhibitors targeting neuropilin-1, paving the way for novel therapeutic strategies against diseases driven by aberrant angiogenesis .

Properties

Product Name

EG00229

IUPAC Name

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C19H20F3N7O7S3

Molecular Weight

611.6 g/mol

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1

InChI Key

ZYQBITUOSRZDTG-MERQFXBCSA-N

SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O

Synonyms

(S,Z)-2-(((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophen-2-yl)(hydroxy)methylene)amino)-5-guanidinopentanoic acid compound with 2,2,2-trifluoroacetic acid (1:1)

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.